molecular formula C18H25N3O B11397301 5-Butyl-7-methyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Butyl-7-methyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11397301
M. Wt: 299.4 g/mol
InChI Key: YNMMNTLNTCZOES-UHFFFAOYSA-N
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Description

5-Butyl-7-methyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound characterized by its unique tricyclic structure. This compound features a combination of butyl, methyl, and pyridinyl groups attached to a diazatricyclodecane core. Its intricate structure makes it a subject of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-7-methyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multi-step organic reactions. The process begins with the preparation of the diazatricyclodecane core, followed by the introduction of butyl, methyl, and pyridinyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, pyridine derivatives, and diazomethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure efficient production while maintaining the purity and yield of the final product. The use of catalysts and optimized reaction conditions is crucial to achieving high efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-7-methyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Butyl-7-methyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Butyl-7-methyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Butyl-7-methyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
  • 5-Butyl-7-methyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-7-one
  • 5-Butyl-7-methyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-8-one

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure and the presence of both butyl and pyridinyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

5-butyl-7-methyl-2-pyridin-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C18H25N3O/c1-3-4-8-18-12-20-10-17(2,16(18)22)11-21(13-18)15(20)14-7-5-6-9-19-14/h5-7,9,15H,3-4,8,10-13H2,1-2H3

InChI Key

YNMMNTLNTCZOES-UHFFFAOYSA-N

Canonical SMILES

CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=N4)C

Origin of Product

United States

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